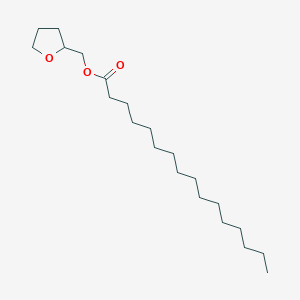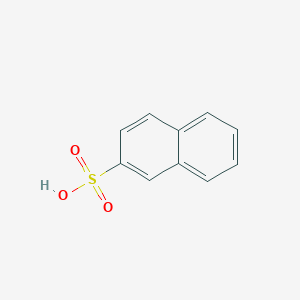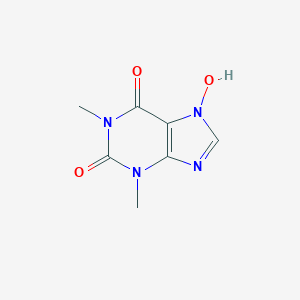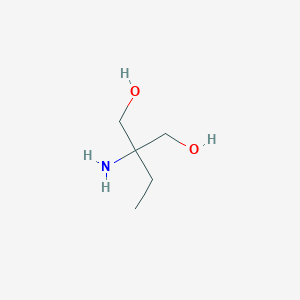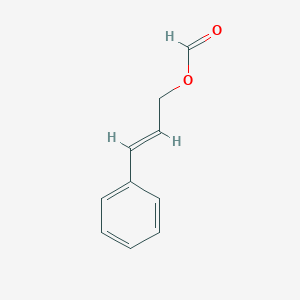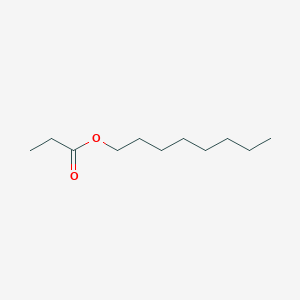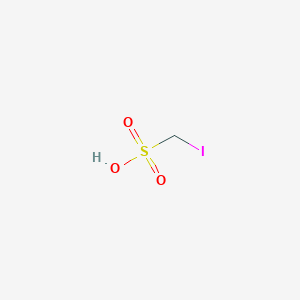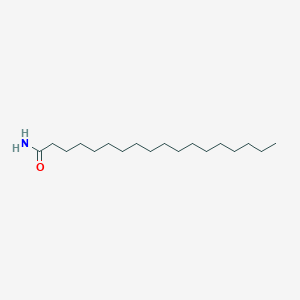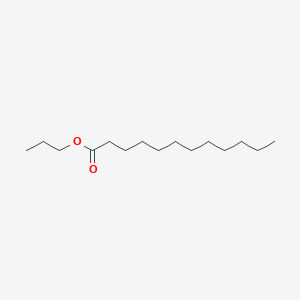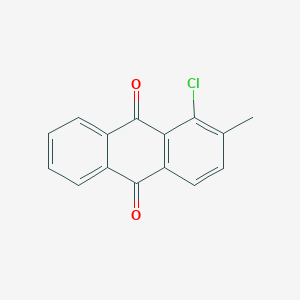
1,2-エポキシペンタン
概要
説明
It is a colorless liquid with a boiling point of 89-90°C and a density of 0.83 g/mL at 25°C . This compound is part of the epoxide family, characterized by a three-membered ring containing an oxygen atom. Epoxides are known for their high reactivity, making them valuable intermediates in organic synthesis.
科学的研究の応用
1,2-Epoxypentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed epoxide ring-opening reactions.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
Target of Action
1,2-Epoxypentane, also known as Propyloxirane , is a small organic compound that primarily targets the epoxide hydrolase enzymes in various organisms. These enzymes play a crucial role in the metabolism of epoxides, which are reactive three-membered cyclic ethers .
Mode of Action
The mode of action of 1,2-Epoxypentane involves its interaction with the active sites of epoxide hydrolase enzymes. The compound undergoes a ring-opening reaction, which is catalyzed by these enzymes . This reaction is essentially an SN2 mechanism , where the epoxide oxygen forms an alkoxide, which is subsequently protonated by water, forming a 1,2-diol product . If the epoxide is asymmetric, the incoming hydroxide nucleophile will preferably attack the less substituted epoxide carbon .
Biochemical Pathways
1,2-Epoxypentane is involved in the epoxidation pathway . It is produced from the epoxidation of 1-pentene, and can be further converted into 1,2-Pentanediol through a process called oxidative hydration . This process involves a combination of 1-pentene epoxidation and subsequent 1,2-epoxypentane hydration .
Pharmacokinetics
Its metabolism primarily involves the action of epoxide hydrolase enzymes, which convert it into less reactive diols .
Result of Action
The primary result of 1,2-Epoxypentane’s action is the production of 1,2-Pentanediol . This compound is a high value-added chemical which has a pivotal role in human production and life . It has been widely used in polyester, disinfectant, printing ink, cosmetic production, and chemical production fields .
生化学分析
Biochemical Properties
1,2-Epoxypentane interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to interact with a novel epoxide hydrolase, SfEH1, identified in Streptomyces fradiae . The nature of these interactions is primarily enzymatic, where 1,2-Epoxypentane serves as a substrate for the enzyme.
Molecular Mechanism
1,2-Epoxypentane exerts its effects at the molecular level through binding interactions with biomolecules, such as the aforementioned SfEH1 enzyme. This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Metabolic Pathways
1,2-Epoxypentane is involved in specific metabolic pathways, interacting with enzymes or cofactors. For instance, it serves as a substrate for the SfEH1 enzyme in Streptomyces fradiae . This interaction could potentially affect metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Epoxypentane can be synthesized through the epoxidation of 1-pentene. The process involves the reaction of 1-pentene with hydrogen peroxide in the presence of a catalyst such as titanium silicalite (TS-1) or Ti-MWW. The reaction typically occurs in a solvent like acetonitrile . The overall reaction can be represented as follows:
[ \text{C}5\text{H}{10} + \text{H}_2\text{O}_2 \rightarrow \text{C}5\text{H}{10}\text{O} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 1,2-epoxypentane often involves continuous processes using fixed-bed reactors. The use of hydrogen peroxide as an oxidant is preferred due to its high efficiency and environmentally friendly nature. The reaction conditions are optimized to achieve high conversion rates and selectivity towards the desired epoxide product .
化学反応の分析
Types of Reactions
1,2-Epoxypentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diols.
Hydration: The epoxide ring can be opened by water to form 1,2-pentanediol.
Polymerization: It can participate in polymerization reactions to form polyethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Hydration: Acidic or basic conditions can facilitate the ring-opening reaction.
Polymerization: Catalysts such as Lewis acids can be used to initiate polymerization.
Major Products
1,2-Pentanediol: Formed through the hydration of 1,2-epoxypentane.
Polyethers: Formed through polymerization reactions.
類似化合物との比較
1,2-Epoxypentane can be compared with other epoxides such as:
1,2-Epoxyhexane: Similar in structure but with a longer carbon chain.
1,2-Epoxybutane: Shorter carbon chain, leading to different physical properties.
1,2-Epoxyoctane: Longer carbon chain, used in different industrial applications.
Uniqueness
1,2-Epoxypentane is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
2-propyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYURNNNQIFDVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883637 | |
| Record name | Oxirane, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-14-1 | |
| Record name | 2-Propyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Epoxypentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,2-Epoxypentane influence its interaction with enzymes like epoxide hydrolases?
A2: The length and branching of the alkyl chain in 1,2-Epoxypentane and related epoxides significantly affects their interaction with enzymes like microsomal epoxide hydrolase. [] This influence on enzyme selectivity is also observed with engineered bacterial strains overexpressing specific epoxide hydrolases. For instance, Streptomyces fradiae epoxide hydrolase (SfEH1) expressed in Escherichia coli demonstrated high activity and enantioselectivity towards 1,2-Epoxypentane and 1,2-Epoxyhexane, producing predominantly (R)-1,2-pentanediol and (R)-1,2-hexanediol, respectively. [] Molecular docking simulations further support these findings, highlighting the role of specific interactions between the epoxide structure and the enzyme's active site in determining substrate specificity. []
Q2: Can 1,2-Epoxypentane be used to modify enzymes for improved stability?
A3: Yes, 1,2-Epoxypentane has proven effective in chemically modifying Candida antarctica lipase B (Cal-B) to enhance its stability. [] The length of the epoxide arm plays a critical role in the modification process, influencing the final properties of the modified enzyme. [] The use of 1,2-Epoxypentane, alongside other epoxides and diepoxides, offers a promising approach for improving the activity and stability of enzymes for various biotechnological applications. []
Q3: What is the role of 1,2-Epoxypentane in organic synthesis?
A4: 1,2-Epoxypentane serves as a versatile building block in organic synthesis. Notably, it plays a crucial role in synthesizing functionalized δ-lactams, which are valuable intermediates in preparing natural products like the Sedum alkaloids (-)-halosaline and (-)-epihalosaline. [, ] The synthesis involves a cyclopentanone ring expansion strategy, highlighting the utility of 1,2-Epoxypentane in constructing complex molecular architectures. [, ]
Q4: Are there efficient methods for producing 1,2-pentanediol from 1,2-Epoxypentane?
A5: Yes, an improved process for synthesizing 1,2-pentanediol using 1,2-Epoxypentane as a starting material has been developed. [] This process involves reacting 1,2-Epoxypentane with formic acid and calcium hydroxide, followed by a series of purification steps to obtain high-purity 1,2-pentanediol with a yield exceeding 92%. [] This method offers advantages in terms of mild reaction conditions and ease of operation, making it suitable for industrial-scale production. []
Q5: Can microreactors enhance the efficiency of 1-pentene epoxidation to 1,2-Epoxypentane?
A7: Yes, microchannel reactors coated with titanium silicalite-1 (TS-1) have shown promise in enhancing the epoxidation of 1-pentene to 1,2-Epoxypentane. [] These reactors, fabricated on silicon substrates, offer excellent heat transfer capabilities and precise control over reaction conditions, leading to improved efficiency and selectivity. [] Computational models have been developed to simulate the reaction within these microreactors, providing valuable insights for optimizing process parameters. []
Q6: What is the role of 1,2-Epoxypentane in sphingolipid synthesis?
A8: Derivatives of 1,2-Epoxypentane, specifically 3R,4R,5R 3,5-dibenzyloxy-4-p-methoxybenzyl-1,2-epoxypentane, serve as crucial intermediates in synthesizing sphingolipids. [] These compounds provide the structural framework for building the sphingolipid backbone, highlighting the importance of 1,2-Epoxypentane derivatives in accessing these biologically relevant molecules. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)
